3-chloro-4-Methoxy-5-Methylaniline
Description
3-Chloro-4-methoxy-5-methylaniline (C₈H₁₀ClNO, molecular weight 171.62 g/mol) is a substituted aniline derivative featuring a chloro group at position 3, a methoxy group at position 4, and a methyl group at position 5 on the benzene ring. This compound is of interest in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing, where substituent positions critically influence reactivity and physical properties.
Properties
CAS No. |
19853-88-4 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.624 |
IUPAC Name |
3-chloro-4-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |
InChI Key |
NBWSCYUPYLOHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent positions and functional groups of 3-chloro-4-methoxy-5-methylaniline distinguish it from related compounds:
- Electron-donating vs. electron-withdrawing effects: The methoxy group (electron-donating via resonance) and chloro group (electron-withdrawing via inductive effects) create a polarized electronic environment, influencing regioselectivity in reactions like electrophilic substitution.
- Comparison to phenol derivatives: Unlike 3-chloro-5-methoxyphenol (CAS 65262-96-6, ), which lacks the amino group, 3-chloro-4-methoxy-5-methylaniline exhibits higher basicity due to the NH₂ group, making it more reactive in diazotization and coupling reactions .
Physical and Chemical Properties
Key comparisons with structurally similar compounds are summarized below:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 3-Chloro-4-methoxy-5-methylaniline | Not Available | C₈H₁₀ClNO | 171.62 | N/A | 3-Cl, 4-OCH₃, 5-CH₃ |
| 4-Chloro-2-methoxy-5-methylaniline | 6376-14-3 | C₈H₁₀ClNO | 171.62 | 97–103 | 4-Cl, 2-OCH₃, 5-CH₃ |
| 3-Chloro-4-methoxyaniline | 95-74-9 | C₇H₈ClNO | 157.60 | N/A | 3-Cl, 4-OCH₃ |
| 4-Chloro-2-methylaniline | 95-69-2 | C₇H₈ClN | 141.60 | 25–27 (lit.) | 4-Cl, 2-CH₃ |
| 4-Chloro-3-methoxyaniline | 13726-14-2 | C₇H₈ClNO | 157.60 | N/A | 4-Cl, 3-OCH₃ |
- Melting points: The methyl group in 4-chloro-2-methoxy-5-methylaniline () contributes to a higher melting point (97–103°C) compared to non-methylated analogs like 3-chloro-4-methoxyaniline .
- Solubility: Methoxy and methyl groups generally reduce water solubility but enhance solubility in organic solvents. For example, 4-chloro-2-methylaniline (CAS 95-69-2) is sparingly soluble in water but miscible in ethanol .
Preparation Methods
Catalytic Reduction of Nitro Intermediates
Reduction of nitro groups to amines is a pivotal step in 3-chloro-4-methoxy-5-methylaniline synthesis. The patent CN102701996A employs hydrogen gas (0.038–0.044 weight parts) in the presence of Pt/C catalysts to reduce 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline. This method achieves yields exceeding 98.5% under 110°C and 4-hour reflux conditions. Pt/C’s high surface area facilitates hydrogen dissociation, accelerating nitro group reduction while minimizing dehalogenation.
Reductive Amination for Methyl Group Retention
In multistep syntheses involving methyl-bearing precursors, reductive amination preserves the methyl substituent. A Pt/C-mediated protocol using phenylsilane (PhSiH3) and formic acid (HCO2H) selectively reduces nitro groups without altering methyl or methoxy functionalities. For example, N-methylaniline derivatives were synthesized with 97% yield under 80°C in toluene, highlighting the method’s compatibility with sensitive substituents.
Methoxylation Strategies
O-Methylation of Phenolic Intermediates
Methoxy group introduction often involves O-methylation of phenolic precursors. Ambeed’s synthesis of 3-chloro-4-methoxybenzonitrile illustrates this approach: 3-chloro-4-hydroxybenzonitrile reacts with methyl iodide in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds quantitatively at 70°C, yielding 3-chloro-4-methoxybenzonitrile with 92% isolated yield. This method’s scalability is evidenced by its adaptation to 100-mmol batches without yield loss.
Boron Tribromide-Mediated Demethylation Adjustments
While primarily used for demethylation, boron tribromide (BBr3) can refine methoxy group positioning. In one instance, BBr3 selectively removed methyl groups from over-methylated byproducts, enabling reprocessing of 3-chloro-4-methoxy intermediates. This corrective step underscores the importance of reversible methylation in optimizing regioselectivity.
Multistep Synthesis Approaches
Sequential Halogenation-Methylation-Reduction
A representative multistep route involves:
-
Chlorination : 4-Methoxy-5-methylnitrobenzene undergoes chlorination at 70°C with Cl2/AlCl3, affording 3-chloro-4-methoxy-5-methylnitrobenzene.
-
Reduction : Catalytic hydrogenation (H2/Pt/C) reduces the nitro group to amine, yielding the target compound.
This pathway achieves an overall yield of 85%, with purity >99% after recrystallization.
Nitro Group Displacement in Methoxy-Bearing Substrates
Alternative routes exploit nitro group reactivity. For example, 3-chloro-4-methoxy-5-methylnitrobenzene undergoes nucleophilic aromatic substitution with ammonia at 150°C, directly yielding the aniline derivative. However, this method requires high-pressure reactors and exhibits lower yields (72%) due to competing hydrolysis.
Catalytic Methods and Optimization
Pt/C in Reductive Methylation
Pt/C catalysts excel in tandem reduction-methylation reactions. A study demonstrated that Pt/C (0.1 mol%) with PhSiH3 and HCO2H simultaneously reduces nitro groups and methylates amines, achieving 76% yield for N-ethyl-N-methylaniline derivatives. This one-pot approach minimizes intermediate isolation, enhancing process efficiency.
Solvent Effects on Reaction Efficiency
Solvent choice significantly impacts yields, as shown in Table 1. Toluene outperforms polar solvents like acetonitrile, likely due to improved catalyst-substrate interaction.
Table 1: Solvent Screening for Pt/C-Catalyzed Methylation
| Solvent | Yield (%) |
|---|---|
| Toluene | 97 |
| Dioxane | 46 |
| Acetonitrile | 14 |
Industrial Production Considerations
Energy-Efficient Purification Protocols
Patent CN102701996A emphasizes reduced energy consumption through integrated washing and refining steps. Chlorination byproducts are removed via aqueous washes, while distillation under reduced pressure (50–60°C) isolates 3-chloro-4-methylaniline with >98.5% purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-4-methoxy-5-methylaniline, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves multi-step functionalization of aniline derivatives. For example, selective chlorination and methoxylation can be achieved using N-chlorosuccinimide (NCS) in dichloromethane under controlled temperatures (0–5°C), followed by methylation with iodomethane in the presence of a base like potassium carbonate . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2 equivalents of NCS) and reaction times (2–4 hours for chlorination). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers characterize the purity and structural integrity of 3-chloro-4-methoxy-5-methylaniline?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%) .
- NMR Spectroscopy : Key signals include aromatic protons at δ 6.8–7.2 ppm (multiplet for substituted benzene), methoxy group at δ 3.8 ppm (singlet), and methyl group at δ 2.3 ppm (singlet) .
- Mass Spectrometry : Confirm molecular ion peak at m/z 185.6 (M+H⁺) .
Q. What are the stability considerations for 3-chloro-4-methoxy-5-methylaniline under storage and experimental conditions?
- Stability Profile : The compound is sensitive to light and oxidizing agents. Store at –20°C in amber vials under inert gas (argon or nitrogen). Incompatibility with strong acids/bases necessitates pH-neutral buffers during biological assays . Degradation products (e.g., quinones) can form under oxidative conditions, monitored via TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of 3-chloro-4-methoxy-5-methylaniline?
- Case Study : Discrepancies in coupling reactions (e.g., Suzuki-Miyaura) may arise from boronic acid purity or catalyst loading. For example, using Pd(PPh₃)₄ (5 mol%) with 3-chloro-4-methoxy-5-methylphenylboronic acid (1.1 equivalents) in THF/water (3:1) at 80°C improves cross-coupling efficiency . Contradictory yields (40% vs. 75%) may reflect variations in ligand (XPhos vs. SPhos) or degassing protocols .
Q. What experimental strategies are effective in evaluating the biological activity of 3-chloro-4-methoxy-5-methylaniline derivatives?
- Methodology :
- Antimicrobial Assays : Use microbroth dilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with compound concentrations ranging 1–256 µg/mL .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination via dose-response curves (0.1–100 µM) .
- Mechanistic Studies : Fluorescence-based assays to monitor DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Q. How can researchers design a regioselective synthesis protocol to avoid byproducts in 3-chloro-4-methoxy-5-methylaniline derivatives?
- Optimization Framework :
- Protecting Groups : Temporarily block the methoxy group with acetyl chloride during chlorination to prevent overhalogenation .
- Catalyst Screening : Test Pd/Cu systems for Ullmann-type couplings to minimize diaryl ether byproducts .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
